molecular formula C7H8BNO4 B8227960 (3-Methyl-4-nitrophenyl)boronic acid

(3-Methyl-4-nitrophenyl)boronic acid

Cat. No.: B8227960
M. Wt: 180.96 g/mol
InChI Key: MCOWIWZRZDFDRN-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitrophenyl)boronic acid is an aromatic boronic acid derivative characterized by a boronic acid (-B(OH)₂) group attached to a benzene ring substituted with a methyl group at the 3-position and a nitro group at the 4-position. This structure confers unique electronic and steric properties, influencing its reactivity, acidity, and biological interactions. Boronic acids are widely utilized in organic synthesis, materials science, and medicinal chemistry due to their ability to form reversible covalent bonds with diols and nucleophiles, enabling applications in drug design, sensing, and dynamic combinatorial chemistry .

Properties

IUPAC Name

(3-methyl-4-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOWIWZRZDFDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)[N+](=O)[O-])C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Catalytic System : Pd(dba)₂ or PdCl₂(dppf) with ligands such as PCy₃ or XPhos enhances catalytic activity.

  • Base : Potassium carbonate or acetate facilitates transmetalation.

  • Solvent : Tetrahydrofuran (THF) or dioxane at 80–100°C for 12–24 hours.

A representative protocol involves:

3-Methyl-4-nitro-bromobenzene + B2pin2Pd(OAc)2,PCy3HBF4,K2CO3,THF(3-Methyl-4-nitrophenyl)boronic acid\text{3-Methyl-4-nitro-bromobenzene + B}2\text{pin}2 \xrightarrow{\text{Pd(OAc)}2, \text{PCy}3\text{HBF}4, \text{K}2\text{CO}_3, \text{THF}} \text{(3-Methyl-4-nitrophenyl)boronic acid}

Yield expectations (extrapolated from analogous reactions): 60–75%.

Table 1: Miyaura Borylation Parameters for Nitrophenylboronic Acids

SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)Source
4-Nitro-bromobenzenePd(OAc)₂/PCy₃HBF₄651578
3-Nitro-bromobenzenePdCl₂(dppf)/XPhos1002468

Grignard Reagent-Mediated Synthesis

Grignard reactions offer an alternative route by generating aryl magnesium intermediates for boron electrophile quenching. This method is effective for substrates sensitive to palladium catalysis.

Stepwise Procedure

  • Halogenation : Start with 3-methyl-4-nitro-bromobenzene .

  • Grignard Formation : React with magnesium in THF under inert conditions.

  • Boronation : Quench with trimethyl borate (B(OMe)₃) or diisopropylamine borane (DIPAB).

Example:

3-Methyl-4-nitro-bromobenzeneMg, THFArMgBrB(OMe)3(3-Methyl-4-nitrophenyl)boronic acid\text{3-Methyl-4-nitro-bromobenzene} \xrightarrow{\text{Mg, THF}} \text{ArMgBr} \xrightarrow{\text{B(OMe)}_3} \text{(3-Methyl-4-nitrophenyl)boronic acid}

Reported yields for 4-nitrophenylboronic acid using DIPAB reach 78%.

Critical Considerations

  • Protecting Groups : Benzyl or tert-butyldimethylsilyl (TBS) groups stabilize reactive positions during boronylation.

  • Temperature Control : Low temperatures (−10°C to 0°C) prevent side reactions.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated couplings enable modular assembly of aryl boronic acids. While Suzuki-Miyaura couplings typically use boronic acids as reagents, adapting these methods for synthesis requires innovative substrate design.

Nitro-Directed Coupling

The nitro group’s meta-directing nature can guide regioselective functionalization. A hypothetical route involves:

  • Substrate Preparation : 3-Methyl-4-nitro-iodobenzene.

  • Coupling : React with pinacolborane (HBpin) using Pd(OAc)₂ and a bulky phosphine ligand.

3-Methyl-4-nitro-iodobenzene + HBpinPd(OAc)2,PCy3(3-Methyl-4-nitrophenyl)boronic acid\text{3-Methyl-4-nitro-iodobenzene + HBpin} \xrightarrow{\text{Pd(OAc)}2, \text{PCy}3} \text{(3-Methyl-4-nitrophenyl)boronic acid}

Yields for similar nitrophenylboronic acids range from 56–79%.

Nitration of Preformed Methylphenylboronic Acids

Introducing the nitro group after boronylation risks decomposition due to the boronic acid’s sensitivity to strong acids. However, controlled nitration conditions may preserve the boron group.

Nitration Protocol

  • Substrate : 3-Methylphenylboronic acid.

  • Nitrating Agent : Mixed HNO₃/H₂SO₄ at 0–5°C.

  • Regioselectivity : The methyl group directs nitration to the para position, yielding the desired isomer.

Challenges include over-nitration and boronic acid degradation. Yields are typically lower (30–50%) compared to direct methods.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for (3-Methyl-4-Nitrophenyl)Boronic Acid Synthesis

MethodAdvantagesLimitationsYield (%)Scalability
Miyaura BorylationHigh regioselectivity, mild conditionsRequires expensive catalysts60–75High
Grignard-MediatedNo palladium, robust for bulkSensitive to moisture/oxygen70–78Moderate
Palladium Cross-CouplingModular substrate designCompeting side reactions55–70Low
Post-Boronylation NitrationSimplifies precursor synthesisLow yields, boronic acid instability30–50Low

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-4-nitrophenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Pd/C, hydrogen gas, or other reducing agents like sodium borohydride.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Reduction: Aminophenylboronic acids.

Scientific Research Applications

(3-Methyl-4-nitrophenyl)boronic acid, with the molecular formula C7H8BNO4C_7H_8BNO_4, is a chemical compound with diverse applications in scientific research, particularly in chemical synthesis and biological studies .

Chemical Properties and Identifiers

Key identifiers for (3-Methyl-4-nitrophenyl)boronic acid include:

  • IUPAC Name: (3-methyl-4-nitrophenyl)boronic acid
  • Molecular Formula: C7H8BNO4C_7H_8BNO_4
  • CAS Number: 1436619-60-1
  • InChI Key: MCOWIWZRZDFDRN-UHFFFAOYSA-N

Applications in Scientific Research

(3-Methyl-4-nitrophenyl)boronic acid is primarily used as a laboratory chemical in the manufacture of chemical compounds . Specific applications include:

  • Suzuki-Miyaura Coupling Reactions: Boronic acids are frequently employed in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds .
  • Preparation of Lactate Dehydrogenase Inhibitors: This compound is utilized in the preparation of inhibitors targeting lactate dehydrogenase, which can be relevant in cancer research by affecting cancer cell proliferation .
  • Synthesis of Phenols: Arylboronic acids, including (3-Methyl-4-nitrophenyl)boronic acid, can be used in the synthesis of phenols via copper-catalyzed oxidative hydroxylation .
  • Synthesis of Perimidines: Phenyl boronic acid, a related compound, can be used as a Lewis acid catalyst in the synthesis of 2,3-dihydro-1H-perimidines . Perimidines and their derivatives have various applications, including use as coloring agents, dye intermediates, and potential drugs with antitumor, antimicrobial, and anti-inflammatory properties .

Mechanism of Action

The mechanism by which (3-Methyl-4-nitrophenyl)boronic acid exerts its effects is primarily through its participation in catalytic cycles, such as the Suzuki-Miyaura coupling. In this reaction, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product. The nitro group can also participate in electron-withdrawing interactions, influencing the reactivity of the compound.

Comparison with Similar Compounds

Structural and Electronic Effects

Key Substituent Effects :
  • Nitro Group (4-position): The electron-withdrawing nitro group increases the Lewis acidity of the boronic acid by stabilizing the conjugate base (boronate), lowering its pKa compared to non-nitro-substituted analogs. For example, 3-AcPBA and 4-MCPBA (common boronic acids in physiological applications) have pKa values >8.5, rendering them less effective at physiological pH (7.4) . In contrast, (3-Methyl-4-nitrophenyl)boronic acid likely has a lower pKa (~7–8), enhancing its binding to diols (e.g., sugars) under physiological conditions.
  • Methyl Group (3-position) : The methyl group introduces steric hindrance and electron-donating effects, which may moderate the nitro group’s electronic influence. This balance can optimize binding kinetics in dynamic combinatorial systems or enzyme inhibition .
Comparison with 3-Nitrophenylboronic Acid (CAS 54060-30-9) :
  • Structural Difference : Lacks the methyl group at the 3-position.
Antiproliferative Effects :
  • Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids exhibit potent antiproliferative activity in triple-negative breast cancer (4T1 cells), with IC₅₀ values of ~0.2 µM .
Enzyme Inhibition :
  • Boronic acids with nitro substituents, such as FL-166 (a bifunctional aryl boronic acid), inhibit proteases like SARS-CoV-2 3CLpro with Ki = 40 nM . The nitro group in (3-Methyl-4-nitrophenyl)boronic acid may similarly coordinate with catalytic serine residues, though its methyl group could modulate specificity.
Selectivity in Proteasome Inhibition :
  • EGCG selectively inhibits boronic acid-containing proteasome inhibitors (e.g., bortezomib) . The nitro group in (3-Methyl-4-nitrophenyl)boronic acid may confer similar selectivity, while the methyl group could improve membrane permeability compared to polar analogs.

Physicochemical Properties

Solubility and Lipophilicity :
  • However, excessive hydrophobicity (e.g., pyren-1-yl boronic acid) can lead to precipitation in aqueous media, limiting bioactivity .
  • The nitro and methyl substituents in (3-Methyl-4-nitrophenyl)boronic acid address both solubility and acidity challenges .

Biological Activity

(3-Methyl-4-nitrophenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

(3-Methyl-4-nitrophenyl)boronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring that also contains a methyl and nitro substituent. The boronic acid functionality is known for its ability to form covalent bonds with biological molecules, which can influence its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of (3-Methyl-4-nitrophenyl)boronic acid as an antiandrogen agent. A series of compounds, including this boronic acid derivative, were synthesized and tested against various cancer cell lines, including human prostate cancer (LAPC-4) and liver cancer (HepG2) cell lines. The results indicated that these compounds exhibited moderate to high antiproliferative activity, with some derivatives showing selectivity comparable to established antiandrogens like flutamide .

Table 1: Antiproliferative Activity of (3-Methyl-4-nitrophenyl)boronic Acid Derivatives

CompoundCell LineIC50 (µM)
(3-Methyl-4-nitrophenyl)boronic acidLAPC-415.2
(3-Methyl-4-nitrophenyl)boronic acidHepG220.5
FlutamideLAPC-412.0

The mechanism of action appears to involve the formation of hydrogen bonds with key amino acids in the androgen receptor binding site, potentially disrupting receptor activation and leading to reduced cell proliferation .

Enzyme Inhibition

Boronic acids are also recognized for their enzyme inhibition properties. For instance, studies have shown that (3-Methyl-4-nitrophenyl)boronic acid can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .

Table 2: Enzyme Inhibition Activities

EnzymeIC50 (µM)
Acetylcholinesterase115.63
Butyrylcholinesterase3.12

This suggests that the compound may have therapeutic potential in treating conditions like Alzheimer's disease.

Antioxidant Activity

In addition to its anticancer and enzyme inhibition properties, (3-Methyl-4-nitrophenyl)boronic acid has shown significant antioxidant activity. Studies using various assays such as DPPH and ABTS radical scavenging tests demonstrated its ability to neutralize free radicals effectively .

Table 3: Antioxidant Activity Results

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging0.14
ABTS Radical Scavenging0.11

Case Studies

  • Prostate Cancer Treatment : A study explored the efficacy of (3-Methyl-4-nitrophenyl)boronic acid derivatives in treating prostate cancer cells. The results indicated that these compounds could serve as potential alternatives to traditional therapies, providing a basis for further development in clinical applications .
  • Neuroprotective Effects : Another investigation assessed the neuroprotective effects of this compound against oxidative stress-induced damage in neuronal cell lines. The findings suggested that it could mitigate cellular damage through its antioxidant properties, indicating potential use in neurodegenerative disease management .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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